molecular formula C14H20BBrO4 B6304861 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester CAS No. 850080-55-6

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B6304861
CAS No.: 850080-55-6
M. Wt: 343.02 g/mol
InChI Key: SBTXAEGOMZKUTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s structurally similar compound, 2c-b, is known to be a potent agonist of the 5-hydroxytryptamine receptor .

Mode of Action

Boronic esters, including this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Pharmacokinetics

It’s worth noting that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is known to be influenced by the ph of the environment .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of these compounds is known to be considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled when using this compound for pharmacological purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2,5-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the bromo and methoxy groups allows for unique transformations and applications in organic synthesis .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXAEGOMZKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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